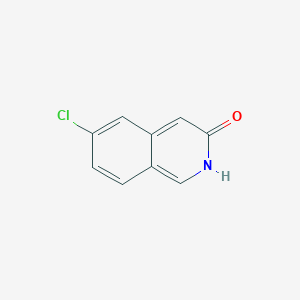

6-Chloroisoquinolin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloroisoquinolin-3(2H)-one is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.60 . It is stored in a dry room at room temperature .

Physical And Chemical Properties Analysis

6-Chloroisoquinolin-3(2H)-one has a molecular weight of 179.60 . It is stored in a dry room at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not specified in the sources I have access to .Aplicaciones Científicas De Investigación

Crystal Structure and Spectroscopic Studies

6-Chloroisoquinolin-3(2H)-one has been studied for its crystal structure and spectroscopic characteristics. Research demonstrates the preparation and characterization of its metastable crystalline forms, investigating their single-crystal diffraction, X-ray powder diffraction, Hirshfeld surfaces, solid-state vibrational spectroscopy, and thermal analysis. These studies reveal insights into the molecular behavior and interactions of this compound (Luo & Sun, 2014).

Pharmacological Properties

6-Chloroisoquinolin-3(2H)-one and its derivatives have been examined for various pharmacological properties. For instance, research explores its potential as an apoptosis inducer and anticancer agent, highlighting its ability to penetrate the blood-brain barrier and showing efficacy in cancer models (Sirisoma et al., 2009).

Antimicrobial Activity

Studies have also focused on the antimicrobial activity of 6-Chloroisoquinolin-3(2H)-one derivatives. Research into 2-chloro-6-methylquinoline hydrazones derived from this compound has shown significant antibacterial activity against various bacterial strains and weak activity against fungal strains (Bawa, Kumar, Drabu, & Kumar, 2009).

Corrosion Inhibition

The compound's derivatives have been evaluated for their effectiveness in corrosion inhibition. Quantum chemical calculations and molecular dynamic simulations have been used to explore the corrosion inhibition mechanism of these derivatives in acidic solutions, making them potentially useful in industrial applications (Saha, Murmu, Murmu, & Banerjee, 2016).

Chemosensory Applications

6-Chloroisoquinolin-3(2H)-one derivatives have been characterized as chemosensors. For example, a derivative selectively responded to Cd2+ ions over other metal ions, showing potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Electrochemical Behavior

Research on the polarographic reduction of 6-chloroquinoline, a related compound, in dimethylformamide solutions has provided insights into its electrochemical behavior. This study contributes to understanding the mechanisms of electrochemical reactions of this class of compounds (Fujinaga & Takaoka, 1968).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-chloro-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZUMLJICSZAJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877069.png)

![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)

![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)

![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)